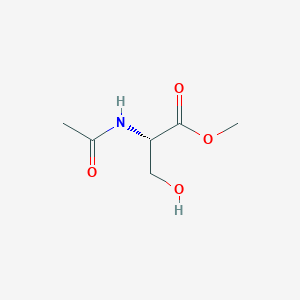

(S)-Methyl 2-acetamido-3-hydroxypropanoate

Overview

Description

(S)-Methyl 2-acetamido-3-hydroxypropanoate is a chemical compound commonly used in scientific research and experiments. It is a white, odorless crystalline solid with a molecular weight of 170.2 g/mol and a melting point of 118-120 °C. It is an important intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. The compound has been used in a variety of biochemical and physiological studies and has been found to have a number of beneficial effects.

Scientific Research Applications

One-Pot Stereoselective Synthesis : The compound has been used in the Baylis-Hillman reaction for one-pot stereoselective synthesis of methyl (2E)-3-aryl-2-hydroxymethylprop-2-enoates. This methodology is significant for synthesizing various complex molecules in a simple and efficient manner (Basavaiah, Padmaja, & Satyanarayana, 2000).

Synthesis of Complex Carbohydrates : Another application is in the synthesis of complex carbohydrates, such as 5-acetamido-3,5-dideoxy-4-O-methyl-D-glycéro-D-galacto-2-nonulosonique acid, which is important in biochemical research and medicinal chemistry (Beau, Sinaÿ, Kamerling, & Vliegenthart, 1978).

Intermediate for Synthesis of Diols : It serves as an important intermediate in the synthesis of (propane-)1,3-diol, which has broad applications in polymer and pharmaceutical industries (Yu-zhou & Zhen-kang, 2008).

Synthesis of Amino Sugars : The compound is instrumental in synthesizing 3-amino-2,3,6-trideoxy-D-arabino-hexose hydrochloride, a key building block for developing certain antibiotics (Horton, Sorenson, & Weckerle, 1977).

Thermolysis Studies : It has been studied for its thermolysis reaction in the gas phase, contributing to a better understanding of chemical reaction mechanisms (Sánchez, Quijano, & Notario, 2004).

Discovery of Novel Secondary Metabolites : This compound has been identified in the study of secondary metabolites from fungus, contributing to natural product chemistry and potential drug discovery (Chen et al., 2012).

Synthesis of Anticonvulsants : It's used in synthesizing functionalized amino acid anticonvulsants, contributing to the field of pharmaceutical chemistry (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Kinetic Studies : The compound is used in kinetic studies, such as the thermal decomposition of methyl-hydroxyesters, which is vital for understanding reaction dynamics (Zapata, Gaviria, & Quijano, 2007).

properties

IUPAC Name |

methyl (2S)-2-acetamido-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-4(9)7-5(3-8)6(10)11-2/h5,8H,3H2,1-2H3,(H,7,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUNDAQVOOLWTH-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401306728 | |

| Record name | N-Acetyl-L-serine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Methyl 2-acetamido-3-hydroxypropanoate | |

CAS RN |

54322-41-7 | |

| Record name | N-Acetyl-L-serine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54322-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-L-serine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

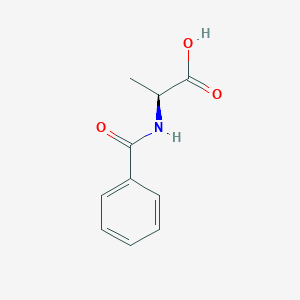

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

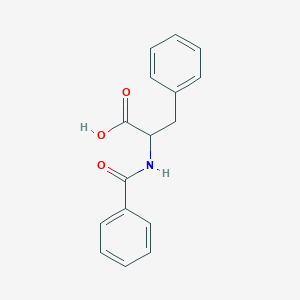

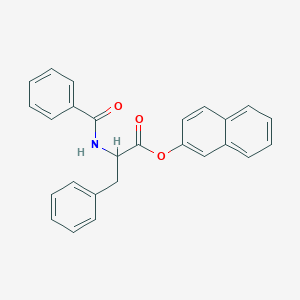

Feasible Synthetic Routes

Q & A

ANone: [] The researchers highlight the limitation of naturally occurring amino acids in binding metal ions, which are crucial for many biological processes. Tyrosine, a coded amino acid, can be chemically modified to introduce metal-chelating groups. This research demonstrates how transforming tyrosine into a "pro-template" can create specific metal binding sites within peptides. This approach is significant as it offers a way to design peptides with tailored metal-binding properties, potentially mimicking the functionality of metalloenzymes.

ANone: [] While the research primarily focuses on the chemical synthesis and characterization of these modified peptides, it suggests their potential application in creating artificial metalloenzymes. By incorporating the pro-templates into peptide chains, researchers could design peptides with specific metal-binding affinities, mimicking the active sites of natural enzymes. This approach holds promise for developing novel catalysts for various chemical reactions or engineering peptides with specific biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[(naphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl}benzamide](/img/structure/B556298.png)